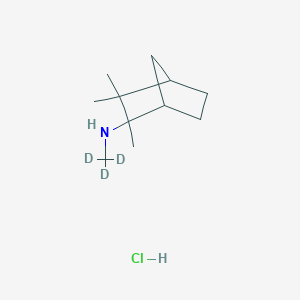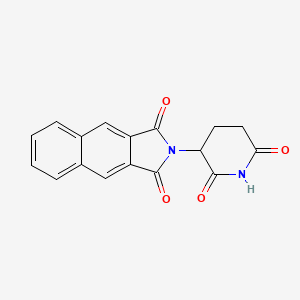
Thalidomide-benzo
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-benzo is a derivative of thalidomide, a compound initially developed in the 1950s as a sedative and antiemetic. Thalidomide gained notoriety due to its teratogenic effects, causing severe birth defects when administered to pregnant women. Despite its dark history, thalidomide and its derivatives, including this compound, have found new applications in treating various medical conditions, particularly in oncology and immunology .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thalidomide-benzo involves the modification of the thalidomide molecule to introduce a benzyl group. The general synthetic route includes the following steps:
Formation of the phthalimide ring: This is achieved by reacting phthalic anhydride with ammonia or a primary amine.
Introduction of the glutarimide ring: This involves the reaction of the phthalimide intermediate with glutaric anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
Thalidomide-benzo undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like benzyl chloride and sodium hydroxide are employed for nucleophilic substitution
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced forms of this compound, and various substituted analogs .
科学研究应用
Thalidomide-benzo has a wide range of scientific research applications:
Chemistry: Used as a starting material for synthesizing various derivatives with potential therapeutic properties.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory, immunomodulatory, and anti-angiogenic properties. .
Industry: Utilized in the development of new pharmaceuticals and as a tool for studying protein degradation mechanisms
作用机制
Thalidomide-benzo exerts its effects through multiple mechanisms:
Immunomodulation: It modulates the immune response by inhibiting the production of tumor necrosis factor-alpha (TNF-α) and other cytokines.
Anti-angiogenesis: It inhibits the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Protein Degradation: This compound binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cell proliferation and survival .
相似化合物的比较
Similar Compounds
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: Another thalidomide derivative with potent anti-inflammatory and anti-angiogenic effects.
Phenylphthalimide: A thalidomide analogue with similar structural features but different biological activities .
Uniqueness of Thalidomide-benzo
This compound is unique due to its specific modifications, which enhance its binding affinity to cereblon and improve its therapeutic efficacy. Its benzyl group contributes to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications .
属性
分子式 |
C17H12N2O4 |
|---|---|
分子量 |
308.29 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)benzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C17H12N2O4/c20-14-6-5-13(15(21)18-14)19-16(22)11-7-9-3-1-2-4-10(9)8-12(11)17(19)23/h1-4,7-8,13H,5-6H2,(H,18,20,21) |
InChI 键 |
WEZVWZZGZAYKRL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12423054.png)

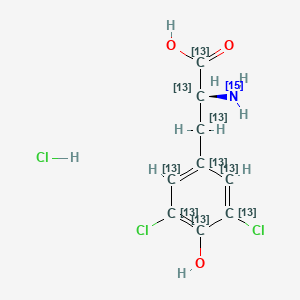
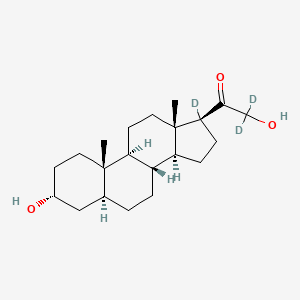
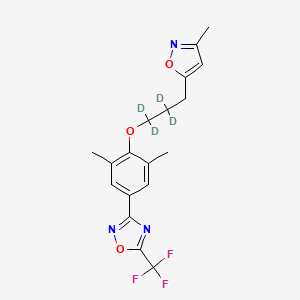
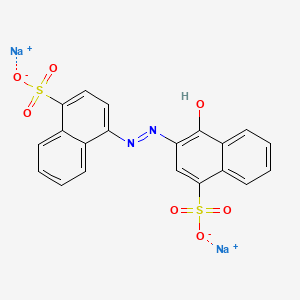

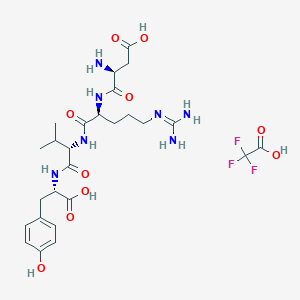

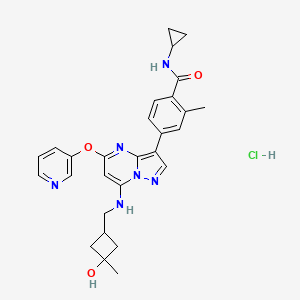
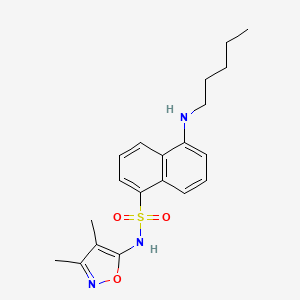
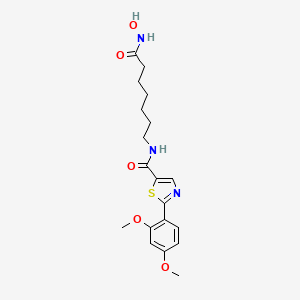
![(2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;hydrochloride](/img/structure/B12423142.png)
